4-Bromo-2,5-difluorobenzoic acid
Overview
Description
4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound widely used in scientific research. It is a fluorinated benzoic acid derivative, known for its versatility in various laboratory experiments. This compound is relatively inexpensive, making it an attractive option for research purposes .
Mechanism of Action
Target of Action
4-Bromo-2,5-difluorobenzoic acid is a synthetic chemical compound that has shown significant potential in pharmaceutical applications . It is known to modulate dopamine neurotransmission and act as a dopaminergic stabilizer . This compound belongs to a unique class of derivatives known as 1-(4H-1,3-benzodioxin-2-yl)methanamine derivatives . It is also believed to function as a competitive inhibitor of enzymes like cytochrome P450 , along with other enzymes involved in the metabolism of organic compounds .
Mode of Action
The exact mode of action of this compound remains elusive . It is known to interact with its targets, leading to changes in the dopamine neurotransmission . As a dopaminergic stabilizer, it can modulate the levels of dopamine, a neurotransmitter that plays a significant role in reward, motivation, memory, and other important functions .
Biochemical Pathways
Its role as a modulator of dopamine neurotransmission suggests that it may influence the dopaminergic pathways
Pharmacokinetics
Its ideal drug half-life and excellent efficacy have been noted, suggesting favorable pharmacokinetic properties .
Result of Action
This compound has shown promise in treating central nervous system disorders, including Alzheimer’s disease . It also possesses anti-cancer properties through its role in the synthesis of 5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives, which have demonstrated efficacy in the treatment of hyperproliferative diseases, particularly cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . Contact with skin and eyes should be avoided, and protective clothing, gloves, safety glasses, and dust respirators should be worn when handling the compound . These precautions can help ensure the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
4-Bromo-2,5-difluorobenzoic acid plays a significant role in biochemical reactions due to its ability to act as a catalyst. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used as an intermediate in the preparation of GPR119 agonists, which are involved in glucose homeostasis and insulin secretion . The compound’s interactions with enzymes and proteins can lead to the formation of new chemical bonds or the modification of existing ones, thereby affecting the overall biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to modulate dopamine neurotransmission, acting as a dopaminergic stabilizer. This modulation can influence cell signaling pathways, gene expression, and cellular metabolism . Additionally, this compound exhibits anti-cancer properties by participating in the synthesis of compounds that inhibit cancer cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its role as a dopaminergic stabilizer involves binding to dopamine receptors and modulating their activity . This interaction can result in altered neurotransmitter levels and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, such as modulating neurotransmission or inhibiting cancer cell growth . Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Determining the optimal dosage is essential for maximizing the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular metabolism and identifying potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is critical for its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzoic acid involves several steps:
Preparation of Solution: Freshly titrated n-butyl lithium (27.0 ml, 1.39 M in hexanes) is added slowly to a -78°C solution of diethyl ether (90 ml) containing 1,4-dibromo-2,5-difluorobenzene (10.22 g, 0.038 mol).
Reaction: The resulting yellow solution is stirred at -78°C for 2 hours to form a yellow suspension.
Quenching: Several pellets of dry ice are added to the suspension, which is then allowed to warm slowly to room temperature.
Acidification: The suspension is acidified with a 1 M aqueous solution of hydrochloric acid (500 ml), and the product is extracted with diethyl ether.
Extraction and Purification: The combined organics are washed with water, filtered, and concentrated under reduced pressure. The product is then extracted into a saturated aqueous solution of sodium bicarbonate, washed with methylene chloride, and acidified with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5-difluorobenzoic acid undergoes various types of reactions, including:
Substitution Reactions: It can act as a reagent in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Catalytic Reactions: As a fluorinated benzoic acid derivative, it can act as a catalyst in various organic and inorganic reactions.
Common Reagents and Conditions:
Thionyl Chloride and DMF: Used in the preparation of intermediates for further reactions.
Aqueous Ammonia: Utilized in the extraction and purification processes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride and DMF can produce intermediates for the synthesis of GPR119 agonists .
Scientific Research Applications
4-Bromo-2,5-difluorobenzoic acid has significant applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential role in modulating dopamine neurotransmission and as a dopaminergic stabilizer.
Medicine: Shows promise in treating central nervous system disorders, including Alzheimer’s disease, due to its ideal drug half-life and efficacy.
Industry: Utilized in the preparation of various intermediates for pharmaceutical applications.
Comparison with Similar Compounds
4-Bromo-2,6-difluorobenzoic acid: Another fluorinated benzoic acid derivative with similar applications in scientific research.
1,4-Dibromo-2,5-difluorobenzene: A precursor used in the synthesis of 4-Bromo-2,5-difluorobenzoic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZSTHLOAZTDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356384 | |
Record name | 4-bromo-2,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28314-82-1 | |
Record name | 4-Bromo-2,5-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28314-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-2,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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